1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, commonly known as BTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTU is a urea derivative that contains two thiophene rings and a bithiophene moiety. The unique chemical structure of BTU makes it a promising candidate for various scientific research applications, including organic synthesis, materials science, and medicinal chemistry.
Scientific Research Applications
Dye-Sensitized Solar Cells
Cyclic thiourea/urea functionalized triphenylamine-based dyes, incorporating bithiophene linkers, have demonstrated high photovoltaic performance in dye-sensitized solar cells. A specific example, AZ6, which contains a cyclic thiourea group and a bithiophene linker, exhibited a power conversion efficiency (PCE) up to 7.29%, comparable to the benchmark N719 dye (PCE = 7.36%) (Zhisheng Wu et al., 2013).
Anticholinesterase Activity
Compounds with a structure incorporating elements similar to "1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea" have been synthesized and assessed for antiacetylcholinesterase activity. These compounds aim to optimize the spacer length between pharmacophoric moieties for enhanced activity (J. Vidaluc et al., 1995).
Corrosion Inhibition
1,3,5-triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds effectively inhibit corrosion, demonstrating the compound's potential in protective coatings and materials science (B. Mistry et al., 2011).
Materials Science and Photophysics
The synthesis and investigation of materials based on thiophene and urea derivatives contribute to the development of molecular devices and advanced materials. For instance, the complexation of stilbene derivatives with cyclodextrin and the self-assembly of molecular devices explore the photoisomerization properties and potential applications in photonic and electronic devices (J. Lock et al., 2004).
properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS3/c19-16(18-10-14-2-1-8-21-14)17-7-5-13-3-4-15(22-13)12-6-9-20-11-12/h1-4,6,8-9,11H,5,7,10H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMUBBVTWWKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.